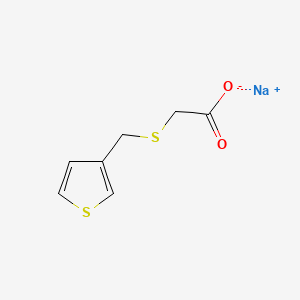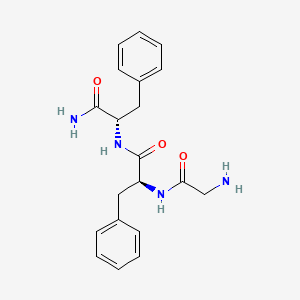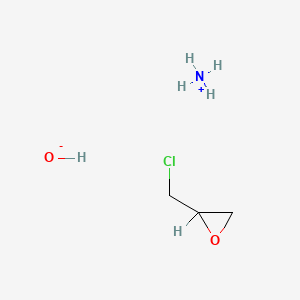![molecular formula C8H11F3O3S B14685807 Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 25354-43-2](/img/structure/B14685807.png)
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton with a trifluoromethanesulfonate group attached to the seventh carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptan-7-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide are often used to induce elimination reactions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a bicyclo[2.2.1]heptane derivative with the halide replacing the trifluoromethanesulfonate group.
科学的研究の応用
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing new functional groups or altering existing ones.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: Also known as norbornane, it is the parent hydrocarbon of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate.
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a trifluoromethanesulfonate group.
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications, distinguishing it from other bicyclic compounds.
特性
CAS番号 |
25354-43-2 |
|---|---|
分子式 |
C8H11F3O3S |
分子量 |
244.23 g/mol |
IUPAC名 |
7-bicyclo[2.2.1]heptanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 |
InChIキー |
ANXOHPCUZJSHKB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C2OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















